Dansyl-tyr-val-gly

Vue d'ensemble

Description

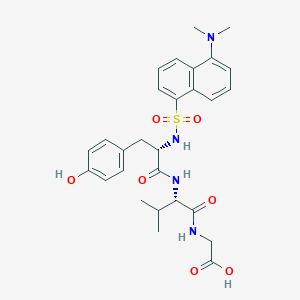

Dansyl-tyr-val-gly, also known as dansyl-L-tyrosyl-L-valyl-glycine, is a synthetic peptide derivative. It is characterized by the presence of a dansyl group (1-dimethylaminonaphthalene-5-sulfonyl) attached to the N-terminal amino acid, tyrosine. This compound is primarily used as a substrate for peptidylglycine monooxygenase, an enzyme involved in the post-translational modification of peptide hormones and neurotransmitters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dansyl-tyr-val-gly involves the following steps:

Dansylation of Tyrosine: The initial step involves the reaction of tyrosine with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) in the presence of a base such as sodium carbonate. This reaction forms dansyl-tyrosine.

Peptide Coupling: The dansyl-tyrosine is then coupled with valine and glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions

Dansyl-tyr-val-gly undergoes several types of chemical reactions:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone derivatives.

Reduction: The sulfonyl group in the dansyl moiety can be reduced under specific conditions.

Substitution: The dansyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Dopaquinone derivatives.

Reduction: Reduced this compound.

Substitution: Substituted dansyl derivatives.

Applications De Recherche Scientifique

Fluorescence Labeling

DTVG is widely used as a fluorescent probe in biochemical assays. Its dansyl group enables visualization and tracking of biomolecules within complex biological systems. This application is crucial for studying protein interactions and enzyme kinetics.

Key Features:

- Fluorescent Properties: Strong emission at approximately 558 nm when excited at 365 nm.

- Use Cases: Protein expression studies, cellular localization, and interaction mapping.

Enzyme Substrate

As a substrate for peptidylglycine monooxygenase, DTVG facilitates the study of post-translational modifications of peptides, particularly amidation processes that are essential for the biosynthesis of neuropeptides.

Mechanism of Action:

- DTVG undergoes enzymatic conversion to amidated products through hydroxylation and cleavage.

- Kinetic parameters such as and can be determined to assess enzyme activity.

Data Table: Kinetic Parameters of DTVG with PAM

| Parameter | Value |

|---|---|

| 50 µM | |

| 200 nmol/min/mg |

Biological Studies

DTVG is utilized in various biological studies, including investigations into peptide hormone processing and neurotransmitter biosynthesis. Its ability to mimic natural substrates allows researchers to explore enzyme mechanisms and substrate specificity.

Applications:

- Studies on neurotransmitter release mechanisms.

- Investigations into receptor interactions in neurological disorders.

Drug Development

The unique structural properties of DTVG make it valuable in the design of peptide-based drugs. It aids in understanding drug interactions and mechanisms of action through its fluorescent tagging capabilities.

Case Study: Peptide-Based Drug Design

In a study involving DTVG, researchers utilized its fluorescent properties to monitor the binding affinity and reactivity with target enzymes, leading to insights into drug efficacy and safety profiles.

Cellular Imaging

DTVG's fluorescent characteristics are ideal for live-cell imaging, allowing scientists to observe cellular processes in real-time without disrupting cell integrity.

Application Examples:

- Tracking cellular uptake and trafficking of peptides.

- Observing dynamic changes in cellular environments during experimental treatments.

Research in Neuroscience

DTVG contributes significantly to neuroscience research by facilitating the understanding of neuropeptide synthesis and function. Its role in studying neurotransmitter systems has implications for understanding various neurological conditions.

Research Findings:

Studies have shown that DTVG can influence gene expression related to neuropeptide signaling pathways, providing insights into potential therapeutic targets for neurological disorders.

Mécanisme D'action

Dansyl-tyr-val-gly exerts its effects primarily through its interaction with peptidylglycine monooxygenase. The enzyme catalyzes the hydroxylation of the glycine residue, leading to the formation of a hydroxyglycine intermediate. This intermediate undergoes further processing to form amidated peptides, which are crucial for the biological activity of peptide hormones and neurotransmitters .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dansyl-tyr-phe-gly: Another substrate for peptidylglycine monooxygenase, differing by the presence of phenylalanine instead of valine.

Dansyl-ala-gly: A simpler peptide derivative used in similar biochemical assays.

Uniqueness

Dansyl-tyr-val-gly is unique due to its specific sequence and the presence of the dansyl group, which imparts strong fluorescent properties. This makes it particularly useful in fluorescence-based assays and studies involving peptidylglycine monooxygenase .

Activité Biologique

Dansyl-Tyr-Val-Gly (DTVG) is a fluorescently labeled peptide that has garnered attention for its biological activity, particularly in the context of enzymatic assays and peptide hormone processing. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of DTVG, including its role as a substrate for specific enzymes, its kinetic properties, and potential applications in research.

Overview of this compound

DTVG is a synthetic peptide that consists of the amino acids tyrosine (Tyr), valine (Val), and glycine (Gly), with a dansyl group attached to the N-terminus. The dansyl moiety allows for fluorescence detection, making it useful in biochemical assays. DTVG is primarily studied in relation to peptidylglycine α-amidating monooxygenase (PAM) and related enzymes.

Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM)

DTVG serves as a substrate for PAM, which catalyzes the conversion of glycine-extended peptide precursors into amidated peptides. The amidation reaction is crucial for the biological activity of many neuropeptides. The kinetic parameters of DTVG as a PAM substrate have been characterized in several studies:

- Michaelis-Menten Kinetics :

These parameters indicate that DTVG is a suitable substrate for PAM, facilitating the study of enzyme kinetics and inhibition.

Study on Intermittent Hypoxia

A study investigated the activation of PAM in brain stem extracts under conditions of intermittent hypoxia (IH). The researchers utilized DTVG to monitor PAM activity, demonstrating that IH alters neuropeptide signaling pathways. The assay involved incubating brain extracts with DTVG and measuring product formation via high-performance liquid chromatography (HPLC) coupled with fluorescence detection .

Kinetic Analysis

Kinetic analysis using DTVG revealed insights into enzyme behavior under varying substrate concentrations. The Lineweaver-Burk plot was employed to determine values across different experimental conditions, highlighting the influence of factors such as copper ions and ascorbate on enzyme activity .

Applications in Scientific Research

DTVG's fluorescent properties enable its use in various applications:

- Visualization of Protein Interactions : By attaching DTVG to proteins, researchers can study protein expression and localization through fluorescence microscopy.

- Enzyme Activity Monitoring : DTVG acts as a fluorescent substrate for monitoring enzymatic reactions, allowing real-time tracking of enzyme kinetics and inhibition studies.

Summary Table of Key Findings

Propriétés

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O7S/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35)/t22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDJIPURODAIDY-NVQXNPDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.